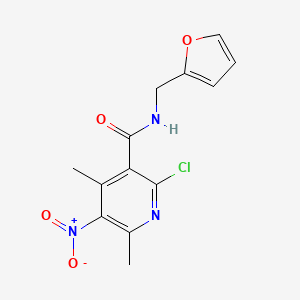![molecular formula C16H18ClN3OS B4326970 N,N-diallyl-3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4326970.png)
N,N-diallyl-3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Übersicht
Beschreibung
N,N-diallyl-3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide, also known as DACT, is a synthetic compound that has been the subject of recent scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N,N-diallyl-3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with various molecular targets, including enzymes, receptors, and signaling pathways. In cancer cells, N,N-diallyl-3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide has been shown to inhibit the activity of enzymes such as cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are involved in cell proliferation and survival. In inflammation, N,N-diallyl-3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide has been shown to inhibit the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which regulate the expression of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, N,N-diallyl-3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which regulates the expression of antioxidant and cytoprotective genes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N,N-diallyl-3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide depend on its molecular targets and the disease model being studied. In cancer cells, N,N-diallyl-3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide has been shown to induce apoptosis and cell cycle arrest, resulting in the inhibition of tumor growth and proliferation. In inflammation, N,N-diallyl-3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation and tissue damage. In neurodegenerative disorders, N,N-diallyl-3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide has been shown to protect neuronal cells from oxidative stress and apoptosis, resulting in improved neuronal function and survival.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N,N-diallyl-3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide in lab experiments include its synthetic accessibility, high potency, and selectivity for specific molecular targets. However, the limitations of using N,N-diallyl-3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide in lab experiments include its potential toxicity and off-target effects, which may affect the interpretation of experimental results.
Zukünftige Richtungen
For research on N,N-diallyl-3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide include the identification of its molecular targets and the development of more selective and potent analogs. In cancer research, future studies may focus on the combination of N,N-diallyl-3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide with other chemotherapeutic agents to enhance its efficacy. In inflammation research, future studies may investigate the potential of N,N-diallyl-3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide as a therapeutic agent for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In neurodegenerative disorder research, future studies may explore the potential of N,N-diallyl-3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide as a disease-modifying agent for Alzheimer's and Parkinson's disease.
Wissenschaftliche Forschungsanwendungen
N,N-diallyl-3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide has been studied for its potential therapeutic applications in various disease models, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N,N-diallyl-3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has shown that N,N-diallyl-3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide can reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In neurodegenerative disorder research, N,N-diallyl-3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide has been shown to protect neuronal cells from oxidative stress and apoptosis, suggesting a potential role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-amino-5-chloro-4,6-dimethyl-N,N-bis(prop-2-enyl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3OS/c1-5-7-20(8-6-2)16(21)14-13(18)11-9(3)12(17)10(4)19-15(11)22-14/h5-6H,1-2,7-8,18H2,3-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZZNFGMYZRWEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(SC2=NC(=C1Cl)C)C(=O)N(CC=C)CC=C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8,16-bis(methylsulfonyl)-17-phenyl-8,16,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene](/img/structure/B4326892.png)

![N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4326894.png)
![1'-{[benzyl(methyl)amino]methyl}-5-bromo-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4326911.png)

![4-piperidin-1-yl-6-[(triphenylphosphoranylidene)amino]-1,3,5-triazin-2-amine](/img/structure/B4326920.png)

![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B4326939.png)
![3-amino-N-(4-ethylphenyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4326943.png)
![N,N-diallyl-3-[(2-chlorobenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4326959.png)
![N,N-diallyl-5-chloro-3-[(2-chlorobenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4326966.png)
![4-[(2-chloro-4,6-dimethyl-5-nitropyridin-3-yl)carbonyl]morpholine](/img/structure/B4326967.png)
![5-chloro-N-(4-ethylphenyl)-3-[(2-methoxybenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4326972.png)
![3-(benzoylamino)-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4326986.png)